molecular formula C15H21NO3 B12450688 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester

1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B12450688
M. Wt: 263.33 g/mol
InChI Key: JSXLEWSJJPSKIH-UHFFFAOYSA-N
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Description

Piperidine Core Architecture and Conformational Dynamics

The piperidine ring adopts a chair conformation, as evidenced by X-ray crystallographic studies of analogous compounds. In this configuration, the nitrogen atom occupies an equatorial position, minimizing steric strain from the 3-hydroxymethyl-phenyl substituent. Key bond lengths and angles within the piperidine core are consistent with typical sp³-hybridized carbon-nitrogen systems:

Parameter Value (Å/°) Reference Compound
C-N bond length 1.47 ± 0.02 cis-3-phenylpiperidine
C-C bond length 1.54 ± 0.03 Piperidine derivatives
Chair conformation 109.5° Piperidine

Conformational dynamics were analyzed via temperature-dependent NMR studies, revealing restricted ring flipping due to steric hindrance from the bulky 3-hydroxymethyl-phenyl group. The energy barrier for chair-to-chair interconversion was calculated to be 12.3 kcal/mol using density functional theory (DFT), significantly higher than unsubstituted piperidine (6.8 kcal/mol).

Electronic Effects of 3-Hydroxymethyl-phenyl Substituent

The 3-hydroxymethyl-phenyl group exerts three primary electronic effects:

  • Inductive electron donation : The -CH₂OH substituent increases electron density at the phenyl ring’s meta position by +0.17 e (Mulliken charge analysis).
  • Resonance stabilization : Conjugation between the hydroxyl group and aromatic π-system creates partial double-bond character (1.39 Å) in the C-O bond.
  • Protonation modulation : The substituent raises the piperidine nitrogen’s pKa to 8.9 ± 0.2, compared to 11.3 for unsubstituted piperidine, due to decreased electron density at the nitrogen.

Comparative electronic effects of substituent positions:

Position Hammett σₚ Value Basicity (pKa)
para -0.37 9.1 ± 0.3
meta -0.34 8.9 ± 0.2
ortho -0.29 8.6 ± 0.4

Carboxylic Acid Ethyl Ester Functional Group Analysis

The ethyl ester moiety demonstrates characteristic reactivity and structural features:

  • Bond parameters : C=O bond length measures 1.21 Å (vs. 1.23 Å in free carboxylic acids), indicating resonance stabilization.
  • Torsional flexibility : The O-C-O-C dihedral angle varies between 0°–15° in crystalline states, enabling adaptive molecular packing.
  • Hydrolysis susceptibility : Half-life in aqueous solution:
pH t₁/₂ (25°C)
1.0 2.3 hours
7.4 48 hours
13.0 15 minutes

X-ray Crystallographic Studies and Molecular Packing

Single-crystal X-ray diffraction reveals a monoclinic P2₁/c space group with the following unit cell parameters:

Parameter Value
a (Å) 12.397(3)
b (Å) 7.852(2)
c (Å) 15.632(4)
β (°) 102.71(1)
Volume (ų) 1489.8(6)
Z 4

Key packing features include:

  • Hydrogen bonding networks : O-H···O=C interactions (2.89 Å) between hydroxymethyl and ester groups.
  • π-π stacking : Interplanar spacing of 3.56 Å between phenyl rings.
  • Van der Waals interactions : Dominant in alkyl chain regions (3.8–4.2 Å separation).

Thermal ellipsoid analysis showed anisotropic displacement parameters (Ueq = 0.08–0.15 Ų), indicating greater mobility in the ethyl ester group compared to the rigid piperidine core.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)13-6-8-16(9-7-13)14-5-3-4-12(10-14)11-17/h3-5,10,13,17H,2,6-9,11H2,1H3

InChI Key

JSXLEWSJJPSKIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC(=C2)CO

Origin of Product

United States

Preparation Methods

Reductive Amination of Ethyl Isonipecotate

Reaction Overview

Reductive amination offers a direct pathway for introducing the 3-hydroxymethyl-phenyl substituent to the piperidine ring. Ethyl isonipecotate (ethyl piperidine-4-carboxylate) serves as the starting material, reacting with 3-hydroxymethylbenzaldehyde in the presence of a reducing agent.

Synthetic Procedure

  • Reagents :

    • Ethyl isonipecotate (1 equiv, 157.21 g/mol)
    • 3-Hydroxymethylbenzaldehyde (1.2 equiv)
    • Sodium cyanoborohydride (NaBH3CN, 1.5 equiv)
    • Methanol (solvent)
    • Acetic acid (catalytic)
  • Conditions :

    • Stirring at 25°C for 12–24 hours under nitrogen atmosphere.
    • pH maintained at 5–6 using acetic acid.
  • Workup :

    • Neutralization with aqueous sodium bicarbonate.
    • Extraction with ethyl acetate, followed by drying over MgSO4.
    • Purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
  • Yield : 68–72%.

Mechanistic Insights

The aldehyde undergoes imine formation with the piperidine amine, followed by reduction to the secondary amine. Steric hindrance from the ethyl ester group necessitates excess aldehyde and prolonged reaction times.

Betaine Rearrangement from Piperidine Carbonitrile Precursors

Patent-Based Methodology

A method described in US2486795A involves the thermal rearrangement of 4-arylpiperidine-4-carbonitrile betaines to yield ester derivatives.

Key Steps:
  • Synthesis of Betaine Intermediate :

    • React 1-methyl-4-phenyl-4-cyano-piperidinium bromide with aqueous NaOH.
    • Isolation of 1-methyl-4-phenyl-piperidine-4-carboxylic acid betaine as a glassy solid.
  • Thermal Rearrangement :

    • Heat betaine at 200–250°C under vacuum.
    • Distill the resulting ester (e.g., 1-methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester).
  • Yield : 74–84% (dependent on substituents).

Solvent Optimization

Using high-boiling solvents like decalin minimizes decomposition, improving yields to >80%.

Nucleophilic Substitution on Halogenated Piperidine Esters

Displacement of Chlorine with Hydroxymethylbenzyl Groups

This two-step approach involves:

  • Synthesis of 1-Chloroethyl-piperidine-4-carboxylate :

    • React ethyl isonipecotate with 1-bromo-2-chloroethane in ethanol.
    • Yield: 38% (improved to 65% with PEG-400 solvent).
  • Substitution with 3-Hydroxymethylphenyl Grignard Reagent :

    • Treat 1-chloroethyl intermediate with 3-hydroxymethylphenylmagnesium bromide.
    • Quench with NH4Cl and purify via recrystallization.

Challenges and Solutions

  • Dimerization : Mitigated using polar aprotic solvents (e.g., DMF) and low temperatures.
  • Purity : Column chromatography (DCM/MeOH) achieves >95% purity.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent/Condition Yield (%) Purity (%) Reference
Reductive Amination Ethyl isonipecotate NaBH3CN, MeOH, 25°C 68–72 92–95
Betaine Rearrangement Piperidine carbonitrile Decalin, 200°C, vacuum 74–84 88–90
Nucleophilic Substitution 1-Chloroethyl intermediate Grignard reagent, –78°C 65–70 89–93

Industrial-Scale Considerations

Catalytic Enhancements

  • Palladium Catalysis : Reduces reaction times by 30% in reductive amination.
  • Continuous Flow Systems : Improve betaine rearrangement efficiency (yield: 87% at 10 kg scale).

Green Chemistry Innovations

  • Solvent-Free Conditions : PEG-400 as a recyclable medium reduces waste in substitution reactions.
  • Microwave Assistance : Cuts thermal rearrangement time from 6 hours to 45 minutes.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

Reagents/ConditionsProductsReferences
H₂O, HCl (catalytic), reflux1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid + ethanol

Mechanism :

  • Protonation of the ester carbonyl enhances electrophilicity.

  • Nucleophilic attack by water forms a tetrahedral intermediate.

  • Elimination of ethanol regenerates the carbonyl, producing the carboxylic acid .

Base-Promoted Hydrolysis (Saponification)

Reagents/ConditionsProductsReferences
NaOH/H₂O, heatSodium 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylate + ethanol

Mechanism :

  • Hydroxide ion attacks the carbonyl, forming a carboxylate salt.

  • Irreversible deprotonation drives the reaction to completion .

Oxidation of the Hydroxymethyl Group

The benzyl alcohol (-CH₂OH) on the phenyl ring oxidizes to a carboxylic acid under strong conditions.

Reagents/ConditionsProductsReferences
KMnO₄, H⁺, heat1-(3-Carboxyphenyl)-piperidine-4-carboxylic acid ethyl ester

Notes :

  • Oxidation proceeds via intermediate aldehyde formation, ultimately yielding the carboxylic acid.

  • Reaction monitoring via NMR confirms structural changes.

Reduction of the Ester Group

The ethyl ester is reduced to a primary alcohol using strong hydride reagents.

Reagents/ConditionsProductsReferences
LiAlH₄, dry ether, reflux1-(3-Hydroxymethyl-phenyl)-piperidine-4-methanol + ethanol

Mechanism :

  • LiAlH₄ delivers hydride to the carbonyl, converting the ester (-COOEt) to a hydroxymethyl (-CH₂OH) group.

Transesterification

The ethyl ester reacts with other alcohols to form new esters.

Reagents/ConditionsProductsReferences
Methanol, H⁺, reflux1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid methyl ester

Mechanism :

  • Acid catalysis facilitates nucleophilic substitution by methanol at the ester carbonyl .

Decarboxylation

After hydrolysis to the carboxylic acid, decarboxylation occurs under high heat.

Reagents/ConditionsProductsReferences
200–300°C1-(3-Hydroxymethyl-phenyl)-piperidine + CO₂↑

Notes :

  • Requires prior hydrolysis of the ester to the free carboxylic acid.

Nucleophilic Substitution at Piperidine Nitrogen

The tertiary amine in the piperidine ring may undergo quaternization.

Reagents/ConditionsProductsReferences
CH₃I, polar solvent1-(3-Hydroxymethyl-phenyl)-piperidinium iodide

Notes :

  • Limited experimental data exists, but analogous piperidine derivatives show reactivity toward alkyl halides.

Scientific Research Applications

1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with various receptors and enzymes, potentially modulating their activity. The hydroxymethyl and ethyl ester groups can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Hydroxyl-Containing Substituents
  • 1-(3-Hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester (Phenoperidine) Structure: A 3-hydroxy-3-phenylpropyl chain replaces the hydroxymethyl group. Properties: Higher lipophilicity due to the phenylpropyl chain, leading to prolonged metabolic half-life. Used as an analgesic under international narcotics control . Molecular Formula: C23H29NO3 (HCl salt: C23H29NO3·HCl, 404.0 g/mol) .
  • 1-Methyl-4-(3-hydroxyphenyl)-piperidine-4-carboxylic acid ethyl ester Structure: A 3-hydroxyphenyl group with a methyl substituent on the piperidine nitrogen.
Aromatic and Ether-Linked Substituents
  • 4-Phenyl-1-[2-(tetrahydrofurfuryloxy)ethyl]piperidine-4-carboxylic acid ethyl ester (Furethidine)

    • Structure : Tetrahydrofurfuryloxyethyl substituent introduces ether functionality.
    • Properties : Enhanced solubility in polar solvents due to the oxygen-rich chain. Classified as a narcotic with an Rf value of 0.64 in chromatographic studies .
  • Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate

    • Structure : A formyl group (-CHO) at the 2-position of the phenyl ring.
    • Properties : The aldehyde group increases reactivity, making it a versatile synthetic intermediate. Molar mass: 261.32 g/mol .
Amine-Containing Substituents
  • 4-Piperidinecarboxylic acid, 1-[(3-aminophenyl)methyl]-, ethyl ester Structure: 3-Aminophenylmethyl substituent introduces basicity. Properties: The amine group facilitates salt formation but increases toxicity risks (e.g., H302, H315 hazards) .

Pharmacological and Toxicological Profiles

Compound Name Key Substituent Molecular Formula Molar Mass (g/mol) Biological Activity/Toxicity Reference
Target Compound 3-Hydroxymethylphenyl C15H19NO3 ~261.32 Likely moderate hydrophilicity -
Phenoperidine 3-Hydroxy-3-phenylpropyl C23H29NO3 404.0 (HCl salt) Analgesic, narcotic control
Furethidine Tetrahydrofurfuryloxyethyl C20H27NO4 357.43 Narcotic (Rf = 0.64)
1-Methyl-4-(3-hydroxyphenyl) analog 3-Hydroxyphenyl + N-methyl C15H19NO3 261.32 Reduced receptor affinity
3-Aminophenylmethyl analog 3-Aminophenylmethyl C15H22N2O2 262.35 Acute oral toxicity (Category 4)

Biological Activity

1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester, a compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with a hydroxymethyl group and an ethyl ester functional group. The compound's chemical properties are significant for its biological interactions, influencing its solubility, stability, and reactivity.

PropertyValue
Molecular FormulaC15H21NO3
Molecular Weight263.34 g/mol
DensityNot specified
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, it has been shown to inhibit the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation .
  • Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated improved cytotoxicity compared to the reference drug bleomycin, indicating its potential as a therapeutic agent in cancer treatment .

Neuropharmacological Effects

The benzoylpiperidine fragment has been identified as a privileged structure in medicinal chemistry, contributing to various neuropharmacological activities.

  • Receptor Affinity : Compounds similar to this compound have shown notable affinity for serotoninergic and dopaminergic receptors. This suggests potential applications in treating neurological disorders .

Inhibition of Enzymatic Activity

The compound's structural features allow it to act as an inhibitor of specific enzymes involved in metabolic pathways.

  • MAGL Inhibition : Preliminary findings suggest that derivatives of this compound may inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. This inhibition could lead to increased levels of endocannabinoids, which have therapeutic potential in pain management and neuroprotection .

Table 2: Biological Activities Summary

Activity TypeEffect/OutcomeReference
AnticancerInduces apoptosis in FaDu cells
NeuropharmacologicalAffinity for serotonin and dopamine receptors
Enzymatic InhibitionInhibits MAGL activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester, and how can reaction yields be optimized?

  • Methodology : A common approach involves functionalizing piperidine-4-carboxylic acid derivatives. For example, esterification of the carboxylic acid group can be achieved using ethanol under acid catalysis, while the hydroxymethylphenyl moiety may be introduced via nucleophilic substitution or coupling reactions. Reaction optimization should include temperature control (e.g., reflux in THF) and stoichiometric adjustments of reagents like methyl chloroformate or anhydrides, as demonstrated in similar piperidine ester syntheses . Purity can be enhanced by flash chromatography (e.g., 5–40% ethyl acetate/hexanes gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : Purity assessment with a C18 column, mobile phase (e.g., methanol/buffer at pH 4.6), and UV detection .
  • NMR/IR : Confirm the ester carbonyl (~1700 cm⁻¹ in IR) and piperidine ring protons (δ 1.5–3.5 ppm in ¹H-NMR) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Based on structural analogs, this compound may exhibit acute toxicity (Category 4, H302) and skin/eye irritation (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and store at -20°C for stability . Emergency protocols include immediate medical consultation and SDS review .

Advanced Research Questions

Q. How does the hydroxymethylphenyl substituent influence the compound’s pharmacological activity compared to other aryl groups?

  • Methodology : Conduct comparative structure-activity relationship (SAR) studies. For example, replace the hydroxymethyl group with aminophenyl (as in CAS 306937-22-4 ) or bromophenyl (as in CAS 895542-84-4 ) and evaluate binding affinity to target receptors (e.g., opioid or inflammatory mediators) using radioligand assays or molecular docking simulations. The hydroxymethyl group may enhance hydrogen bonding with biological targets, altering potency .

Q. What strategies can resolve contradictions in reported synthetic yields for piperidine-4-carboxylate derivatives?

  • Methodology : Analyze batch-specific variables:

  • Protecting Groups : tert-Butoxycarbonyl (Boc) groups (e.g., in CAS 652971-20-5 ) may improve stability but require acidic deprotection, affecting yields.
  • Solvent Systems : Polar aprotic solvents (e.g., THF) vs. dichloromethane may influence reaction kinetics .
  • Catalysts : Screen Lewis acids (e.g., ZnCl₂) to accelerate esterification .

Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for biological activity?

  • Methodology : Employ chiral chromatography (e.g., Chiralpak® columns) or asymmetric synthesis using enantioselective catalysts. For example, (3S,4R)-configured piperidine derivatives (CAS 652971-20-5 ) show distinct bioactivity profiles. Characterize enantiomers via circular dichroism (CD) or polarimetry .

Q. What computational methods are suitable for predicting the compound’s metabolic stability?

  • Methodology : Use in silico tools like ADMET Predictor™ or Schrödinger’s QikProp to model cytochrome P450 metabolism. Focus on ester hydrolysis susceptibility and hydroxylation sites, corroborated by in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar piperidine esters?

  • Methodology : Cross-reference hazard data from multiple SDS (e.g., CAS 306937-22-4 vs. CAS 877399-51-4 ). Validate via in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized OECD guidelines .

Q. What experimental designs can elucidate the compound’s role in indoor surface chemistry interactions?

  • Methodology : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on model indoor surfaces (e.g., glass, PVC). Monitor degradation under UV light or oxidants (e.g., ozone), referencing methodologies from indoor air chemistry studies .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight262.35 g/mol (C₁₅H₂₂N₂O₂)
HPLC Purity Threshold≥98% (C18 column, methanol/buffer pH 4.6)
Acute Toxicity (Oral)Category 4 (LD₅₀ > 300 mg/kg)
Stability≥5 years at -20°C

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